
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose
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Overview
Description
2,3,4-Tri-O-acetyl-α-L-rhamnopyranose is a derivative of α-L-rhamnose, a naturally occurring 6-deoxy hexose with the molecular formula $ C8H{14}O6 $. Acetylation at the 2-, 3-, and 4-hydroxyl groups enhances its stability and solubility in organic solvents, making it a critical intermediate in carbohydrate chemistry for synthesizing glycoconjugates, oligosaccharides, and glycosides. The α-L-configuration of the anomeric center and the acetyl protecting groups influence its reactivity in glycosylation reactions, where it acts as a glycosyl donor in the presence of activators like N-iodosuccinimide (NIS) and perchloric acid-silica (HClO$4$-SiO$_2$) . Its structural features are pivotal for regioselective synthesis in complex glycans, as demonstrated in the preparation of p-methoxyphenyl glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose can be synthesized through the acetylation of alpha-l-rhamnopyranose. The process typically involves the reaction of alpha-l-rhamnopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 2nd, 3rd, and 4th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield alpha-l-rhamnopyranose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Alpha-l-rhamnopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
2,3,4-Tri-O-acetyl-α-L-rhamnopyranose is a derivative of α-L-rhamnose, a type of sugar commonly found in plants and microorganisms . 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose is used for synthesizing more complex carbohydrates and glycosides . Rhamnopyranosides, including synthetic versions, have demonstrated neuroprotective, antidepressant, anticarcinogenic, antimicrobial, and pharmacological properties, and have been used in bioremediation .
Synthesis of Glycosides and Oligosaccharides
2,3,4-Tri-O-acetyl-α-L-rhamnopyranose serves as a crucial building block in synthesizing more complex carbohydrates and glycosides . Glycosylation reactions involving 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose derivatives are employed to form new glycosidic linkages, which are essential in creating oligosaccharides and polysaccharides .
One study used 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate to produce the ethylthio disaccharide, showcasing its role in forming complex sugar structures . The process involves using glycosylation at a low temperature (-78°C) to prevent unwanted byproducts . This method was also used to synthesize a trisaccharide glycoside .
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose involves its interaction with specific enzymes and molecular targets. The acetyl groups can be cleaved by esterases, releasing alpha-l-rhamnopyranose, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with glycosidases and other enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights key structural, synthetic, and functional differences between 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose and related compounds. Data are derived from synthetic protocols, spectroscopic analyses, and reactivity studies.
Structural and Functional Comparisons
Thermodynamic and Spectroscopic Data
- Melting Points: Acetylated rhamnose derivatives typically exhibit lower melting points (amorphous solids or oils) compared to benzylated analogs (e.g., Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside melts at 176–178°C for TS1 derivatives) .
- NMR Signatures :
- $ ^1H $-NMR of acetylated compounds shows distinct acetate methyl signals at δ 2.0–2.1 ppm, while benzyl groups resonate at δ 4.5–5.0 ppm (CH$_2$Ph) .
Biological Activity
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose is a derivative of L-rhamnose, a naturally occurring sugar that has garnered attention for its biological activities. This compound is known for its potential applications in pharmaceuticals and biochemistry due to its unique structural properties and interactions with biological systems. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the acetylation of L-rhamnose. The process can be summarized as follows:
- Starting Material : L-Rhamnose is peracetylated using acetic anhydride or acetyl chloride in the presence of a catalyst.
- Purification : The product is purified through crystallization or chromatography to obtain pure this compound.
The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that rhamnopyranosides exhibit significant antimicrobial properties. A study demonstrated that derivatives like this compound showed promising activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of cell wall synthesis .
Neuroprotective Effects
Recent studies have suggested that rhamnopyranosides may possess neuroprotective effects. For instance, compounds derived from L-rhamnose have been shown to mitigate oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions. This suggests potential therapeutic applications in neurodegenerative diseases .
Immunomodulatory Properties
The immunomodulatory effects of this compound have been explored in various models. It has been found to enhance the activity of immune cells such as macrophages and T-cells. This property could be beneficial in developing vaccines or treatments for immune-related disorders .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several rhamnopyranosides, including this compound. The results indicated a significant reduction in bacterial viability when exposed to the compound compared to control groups. The study utilized both Gram-positive and Gram-negative bacteria to assess the broad-spectrum activity .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Mechanism Investigation
Another study focused on the neuroprotective mechanisms of rhamnopyranosides. It was observed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) in neuronal cultures exposed to oxidative stressors. This suggests a potential mechanism involving antioxidant activity .
Properties
Molecular Formula |
C12H18O8 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-hydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H18O8/c1-5-9(18-6(2)13)10(19-7(3)14)11(12(16)17-5)20-8(4)15/h5,9-12,16H,1-4H3/t5-,9-,10+,11+,12+/m0/s1 |
InChI Key |
QHOCNNVTMIFDFP-YTYCZEAOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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